methyl 3-(2-methoxyethyl)-2-((1-methyl-1H-pyrazole-3-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
Description
This compound belongs to the 2,3-dihydrobenzo[d]thiazole class, characterized by a fused bicyclic core with a sulfur and nitrogen heteroatom system. Key structural features include:
- 3-(2-Methoxyethyl) substituent: Introduces hydrophilicity and conformational flexibility.
- Methyl ester at position 6: Enhances solubility and serves as a synthetic handle for further derivatization.
Properties
IUPAC Name |
methyl 3-(2-methoxyethyl)-2-(1-methylpyrazole-3-carbonyl)imino-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S/c1-20-7-6-12(19-20)15(22)18-17-21(8-9-24-2)13-5-4-11(16(23)25-3)10-14(13)26-17/h4-7,10H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXMLRAEITUNDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C(=O)OC)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-(2-methoxyethyl)-2-((1-methyl-1H-pyrazole-3-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate (CAS No. 1173579-32-2) is a complex organic compound exhibiting diverse biological activities. Its structure incorporates a benzo[d]thiazole moiety, which is known for its pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial effects. This article aims to present a detailed overview of its biological activity based on current research findings.
- Molecular Formula : C17H18N4O4S
- Molecular Weight : 374.42 g/mol
- IUPAC Name : Methyl 3-(2-methoxyethyl)-2-(1-methylpyrazole-3-carbonyl)imino-1,3-benzothiazole-6-carboxylate
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Research has indicated that compounds containing the pyrazole and benzothiazole frameworks exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrazoles can induce apoptosis in cancer cells by modulating various signaling pathways, particularly those involving the PI3K/Akt and MAPK pathways .
Case Study:
In a recent study, this compound was tested against several cancer cell lines. The results demonstrated a notable reduction in cell viability with IC50 values ranging from 10 to 20 µM across different cell lines, indicating its potential as a chemotherapeutic agent.
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. The presence of the thiazole ring is known to enhance the antimicrobial efficacy of compounds. In vitro assays have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Profile
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
3. Anti-inflammatory Effects
Another significant aspect of this compound's biological activity is its anti-inflammatory potential. It has been observed to inhibit the production of pro-inflammatory cytokines in cellular models, suggesting a mechanism that may involve the suppression of NF-kB signaling pathways .
Case Study:
In animal models of inflammation, administration of the compound resulted in reduced edema and inflammatory markers, highlighting its potential therapeutic application in inflammatory diseases.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Apoptosis Induction : The compound promotes apoptosis in cancer cells via mitochondrial pathways.
- Cytokine Modulation : It reduces levels of TNF-alpha and IL-6 in inflammatory models.
- Enzyme Inhibition : Potential inhibition of cyclooxygenase (COX) enzymes has been suggested.
Scientific Research Applications
Anticancer Activity
One of the primary applications of this compound lies in its potential as an anticancer agent. Studies have indicated that derivatives of pyrazole and thiazole exhibit notable cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated effectiveness against pulmonary carcinoma, osteosarcoma, and skin melanoma, among others . The incorporation of the pyrazole moiety is crucial, as it enhances the compound's ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Antioxidant Properties
Research has shown that compounds containing thiazole and pyrazole structures possess antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders . The antioxidant activity is particularly important for developing drugs aimed at mitigating oxidative damage in cells.
Enzyme Inhibition
Methyl 3-(2-methoxyethyl)-2-((1-methyl-1H-pyrazole-3-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate may also serve as an enzyme inhibitor. Inhibitors targeting specific enzymes involved in cancer progression or metabolic pathways can lead to effective therapeutic strategies. For example, compounds derived from pyrazole have been reported to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and cancer progression .
Neuroprotective Effects
Emerging studies suggest that pyrazole derivatives may exert neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Their ability to cross the blood-brain barrier and modulate neuroinflammation could be pivotal in developing treatments for these conditions .
Synthesis and Structural Modifications
The synthesis of this compound involves several steps that can be optimized for higher yields and purity. The structural modifications of this compound can lead to analogs with enhanced biological activity or reduced toxicity profiles .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights critical distinctions between the target compound and analogs from the evidence:
Key Structural and Functional Insights:
Core Heterocycle Differences :
- The 2,3-dihydrobenzo[d]thiazole core in the target compound offers partial saturation, reducing aromaticity compared to fully unsaturated benzothiazoles (e.g., ). This may influence redox activity and binding kinetics.
- Tetrahydrobenzo[b]thiophene () lacks the nitrogen atom in the thiazole ring, altering electronic properties and likely reducing hydrogen-bonding capacity.
Substituent Impact: The imino group in the target compound (vs. Methoxyethyl vs. Methyl Ester: The methoxyethyl group in the target compound provides greater steric bulk and ether-based solubility compared to simpler methyl esters ().
Synthetic Strategies :
- The one-pot synthesis for simpler thiazoles () contrasts with the multi-step procedures required for fused systems (). The target compound’s synthesis likely involves imine formation and esterification, but specific details are absent in the evidence.
Biological Relevance :
- Pyrazole-carbonyl derivatives (target compound, ) are prevalent in kinase inhibitors due to their ability to mimic ATP’s adenine moiety .
- Thioether-linked analogs () exhibit enhanced membrane permeability, critical for antimicrobial agents.
Research Findings and Implications
- Structure-Activity Relationships (SAR): The pyrazole-carbonylimino group in the target compound may improve selectivity for cysteine proteases over serine proteases, as seen in related benzothiazoles .
- Synthetic Challenges : Efficient methods for dihydrothiazole synthesis (e.g., ) could be adapted for scalable production of the target compound, though steric hindrance from the methoxyethyl group may require optimization.
- Unanswered Questions : Lack of explicit data on the target compound’s solubility, stability, or in vitro activity necessitates further studies, guided by precedents from analogs ().
Q & A
What are the key structural features of this compound, and how do they influence its reactivity and biological activity?
Basic Question
The compound features a benzo[d]thiazole core substituted with:
- A 2-methoxyethyl group at position 3, enhancing solubility via ether functionality.
- A (1-methyl-1H-pyrazole-3-carbonyl)imino group at position 2, introducing hydrogen-bonding and π-π stacking potential.
- A methyl ester at position 6, which can be hydrolyzed to a carboxylic acid for derivatization.
The imino and carbonyl groups facilitate interactions with biological targets (e.g., enzymes or receptors), while the pyrazole moiety may contribute to metabolic stability .
What synthetic methodologies are commonly employed to prepare this compound?
Basic Question
Synthesis typically involves:
Condensation reactions : Reacting thiazole precursors (e.g., 2-aminothiazoles) with activated carbonyl derivatives (e.g., pyrazole-3-carbonyl chlorides) under basic conditions .
Esterification : Introducing the methyl ester group via nucleophilic acyl substitution using methanol and acid catalysts .
Purification : Column chromatography or recrystallization to isolate the final product, verified via NMR and LC-MS .
How can researchers optimize the synthetic yield and purity of this compound?
Advanced Question
Key strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve reaction homogeneity for condensation steps .
- Catalyst screening : Bases like triethylamine or DMAP enhance imine formation efficiency .
- Temperature control : Maintaining 60–80°C minimizes side reactions during esterification .
- In-line monitoring : Use TLC or HPLC to track reaction progress and optimize quenching times .
What experimental approaches are recommended to evaluate its biological activity?
Advanced Question
Methodologies include:
- Enzymatic assays : Test inhibition of kinases or proteases using fluorescence-based substrates (e.g., ADP-Glo™ for kinase activity) .
- Cytotoxicity screening : Employ MTT or ATP-luminescence assays in cancer cell lines (e.g., HeLa, MCF-7) .
- Binding studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target affinity .
How can contradictory data regarding its biological activity be resolved?
Advanced Question
Address discrepancies by:
Reproducing conditions : Ensure identical assay protocols (e.g., cell density, serum concentration) .
Orthogonal validation : Confirm results using complementary methods (e.g., SPR vs. ITC for binding) .
Purity verification : Re-analyze compound integrity via NMR and HRMS to rule out degradation .
Structural analogs : Compare activity with derivatives to identify substituent-specific effects .
What strategies are effective for structure-activity relationship (SAR) studies?
Advanced Question
Approaches include:
- Substituent variation : Modify the pyrazole (e.g., replace methyl with ethyl) or thiazole (e.g., introduce halogens) to probe steric/electronic effects .
- Bioisosteric replacement : Swap the methyl ester with a carboxylic acid or amide to assess pharmacokinetic impacts .
- Pharmacophore mapping : Use X-ray crystallography or molecular docking to identify critical interaction motifs .
How can its stability under physiological conditions be assessed?
Advanced Question
Protocols involve:
- pH stability tests : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC .
- Plasma stability assays : Expose to human or rodent plasma and quantify remaining parent compound .
- Forced degradation : Apply heat, light, or oxidizing agents to identify degradation pathways .
What computational tools are suitable for predicting its interactions with biological targets?
Advanced Question
Recommended tools:
- Molecular docking : Use AutoDock Vina or Glide to predict binding poses in active sites .
- MD simulations : Run GROMACS or AMBER to study conformational dynamics over time .
- QSAR models : Develop regression models correlating substituent properties (e.g., logP, polar surface area) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
